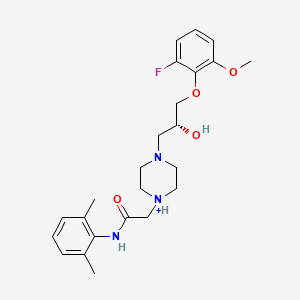
(R)-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenyl and acetamide groups, and the incorporation of the fluoro and methoxy substituents. Common reagents used in these reactions include:
Phenyl Grignard reagents:
Acyl chlorides: for the formation of the acetamide group.
Fluorinating agents:
Methoxylation reagents: like sodium methoxide for the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide is studied for its unique structural properties and reactivity. It can serve as a model compound for studying piperazine derivatives.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.
Industry
In industry, the compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-chlorophenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide
- ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide
Uniqueness
Compared to similar compounds, ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide may exhibit unique pharmacological properties due to the presence of the fluoro and methoxy substituents. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C24H33FN3O4+ |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-[4-[(2R)-3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C24H32FN3O4/c1-17-6-4-7-18(2)23(17)26-22(30)15-28-12-10-27(11-13-28)14-19(29)16-32-24-20(25)8-5-9-21(24)31-3/h4-9,19,29H,10-16H2,1-3H3,(H,26,30)/p+1/t19-/m1/s1 |
Clave InChI |
JPBQFGVACFNCMG-LJQANCHMSA-O |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=C(C=CC=C3F)OC)O |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)CC(COC3=C(C=CC=C3F)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide](/img/structure/B13852655.png)
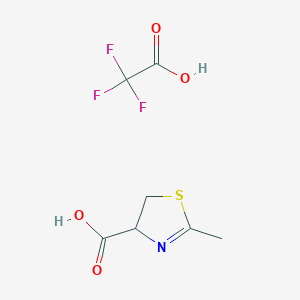
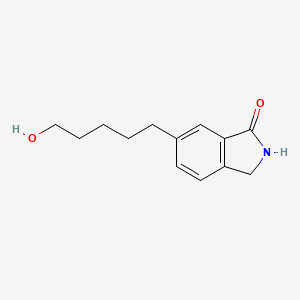



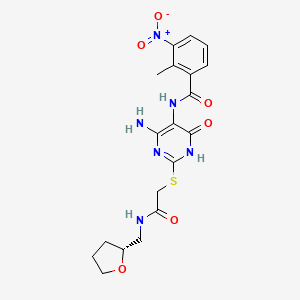
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)
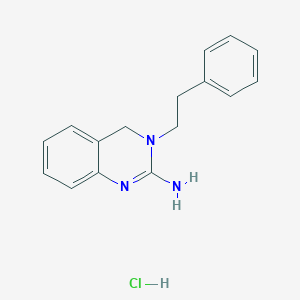
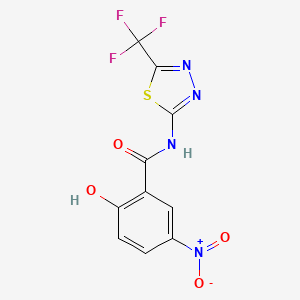
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
